molecular formula C10H11NO3 B13441487 Methyl 5-Acetyl-2-pyridineacetate

Methyl 5-Acetyl-2-pyridineacetate

Cat. No.: B13441487
M. Wt: 193.20 g/mol
InChI Key: BJTVMQUYPBWCLI-UHFFFAOYSA-N
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Description

Methyl 5-Acetyl-2-pyridineacetate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of both acetyl and methyl groups attached to the pyridine ring adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Acetyl-2-pyridineacetate can be achieved through various methods. One common approach involves the reaction of 5-acetyl-2-methylpyridine with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process economics .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Acetyl-2-pyridineacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-Acetyl-2-pyridineacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Acetyl-2-pyridineacetate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The acetyl and methyl groups can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Acetyl-2-pyridineacetate is unique due to the combination of its ester functional group with the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 2-(5-acetylpyridin-2-yl)acetate

InChI

InChI=1S/C10H11NO3/c1-7(12)8-3-4-9(11-6-8)5-10(13)14-2/h3-4,6H,5H2,1-2H3

InChI Key

BJTVMQUYPBWCLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)CC(=O)OC

Origin of Product

United States

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